(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative with a unique structure that includes a piperidine ring and a sulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: A wide range of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity . The molecular targets often include serine proteases and kinases, which are crucial in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the piperidine and sulfonyl groups.
4-Formylphenylboronic acid: Another boronic acid derivative with an aldehyde group, used in organic synthesis and enzyme inhibition.
Uniqueness
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is unique due to its combination of a piperidine ring and a sulfonyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-10-5-7-15(8-6-10)20(18,19)13-9-12(14(16)17)4-3-11(13)2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMTNJPHWGBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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